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Compound of Interest

Compound Name: Theophylline-13C2d6

CAS No.: 1782458-84-7

Cat. No.: B568732 Get Quote

A Definitive Guide for Bioanalytical Researchers
Executive Summary
This technical guide details the physicochemical properties, synthesis logic, and mass

spectrometric application of Theophylline-13C2d6 (1,3-Dimethylxanthine-13C2,d6).[1] As a

stable isotope-labeled (SIL) internal standard, this molecule is critical for the precise

quantification of Theophylline in complex biological matrices (plasma, serum) using LC-MS/MS.

Its unique isotopic signature (+8 Da mass shift) eliminates "cross-talk" interference often seen

with lighter isotopes (e.g., d3), ensuring regulatory-grade data integrity.

Part 1: Chemical Identity & Structural Analysis
Nomenclature & Classification

Chemical Name: 1,3-Dimethyl-

-xanthine-

Synonyms: Theophylline-13C2,d6; 3,7-Dihydro-1,3-bis(methyl-d3-13C)-1H-purine-2,6-dione.

Parent Drug: Theophylline (CAS: 58-55-9).

Labeled CAS: 1782458-84-7 (Reference).
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Molecular Specifications
Unlike standard Theophylline (

), this isotopologue incorporates stable heavy isotopes at the metabolically stable N-methyl
positions.

Property
Natural
Theophylline

Theophylline-
13C2d6

Shift (

)

Formula -

Monoisotopic Mass 180.0637 Da 188.1035 Da +8.04 Da

Molecular Weight

(Avg)
180.16 g/mol 188.19 g/mol +8.03 g/mol

Precursor Ion [M+H]+ m/z 181.1 m/z 189.1 +8.0

Structural Visualization
The following diagram illustrates the specific labeling sites. The N1 and N3 methyl groups are

fully substituted with Carbon-13 and Deuterium.

Isotopic Labeling Strategy

Xanthine Core
(C5H2N4O2)

N1-Methyl Group
(13C, d3)   N1 Alkylation

N3-Methyl Group
(13C, d3)

  N3 Alkylation

Both methyl groups are labeled with
13C (Carbon-13) and d3 (Deuterium).

Total Mass Shift: 2x(13C) + 6x(D) = +8 Da

Click to download full resolution via product page
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Figure 1: Structural assembly of Theophylline-13C2d6 showing the dual-labeled methyl

groups.[1][2][3][4][5][6][7]

Part 2: Synthesis & Stability (E-E-A-T)
Synthesis Logic
The synthesis typically follows a modified Traube Purine Synthesis or direct alkylation of

xanthine.

Precursor: Xanthine (3,7-dihydro-1H-purine-2,6-dione).

Reagent: Iodomethane-

(

).

Mechanism: Base-catalyzed nucleophilic substitution at the N1 and N3 positions.

Note: The N7 position is less reactive but can be methylated to form Caffeine (1,3,7-

trimethylxanthine). Stoichiometric control is vital to stop at the Theophylline stage.

Stability & Handling
Isotopic Stability: The C-N bond is metabolically stable in matrix, preventing "label loss"

during extraction.

Deuterium Exchange: Unlike labels placed on acidic positions (e.g., -OH or -NH), the methyl-

deuteriums (

) are non-exchangeable in protic solvents (methanol/water), ensuring the mass shift remains
constant during LC-MS analysis.

Storage: Powder form is stable at -20°C for >2 years. Solutions (in Methanol) should be

stored at -80°C to prevent concentration changes due to solvent evaporation.

Part 3: Mass Spectrometry Applications
The "Cross-Talk" Advantage
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Using a +8 Da internal standard is superior to common d3 (+3 Da) analogs.

The Problem: High concentrations of natural Theophylline can produce naturally occurring

isotopes (

,

, etc.) that contribute to the M+3 signal.

The Solution: The M+8 signal of Theophylline-13C2d6 is spectrally distinct, with zero

contribution from the natural analyte's isotopic envelope. This allows for a wider linear

dynamic range (LDR) without non-linear calibration curves.

MS/MS Fragmentation Pathway
To set up the Mass Spectrometer (e.g., Triple Quadrupole), you must track the specific

transitions.

Mechanism: Retro-Diels-Alder (RDA) cleavage or loss of Methyl Isocyanate.

Natural Transition: 181.1

124.1 (Loss of

, mass 57).

Labeled Transition: 189.1

128.1.

Explanation: The molecule loses one labeled methyl isocyanate group (

, mass 61). The remaining fragment retains the other labeled methyl group (

), resulting in a fragment mass of 124 (natural) + 4 (label) = 128.
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Precursor Ion [M+H]+
m/z 189.1

Collision Cell (q2)
Energy: 20-25 eV

Product Ion
m/z 128.1

Fragmentation

Neutral Loss: 13CD3-NCO
(Mass: 61 Da)

Click to download full resolution via product page

Figure 2: MS/MS Fragmentation pathway for Theophylline-13C2d6.

Part 4: Validated Experimental Protocol
Objective: Quantification of Theophylline in Human Plasma.

Reagents
IS Stock: 1 mg/mL Theophylline-13C2d6 in Methanol.

Working IS: Dilute to 500 ng/mL in Acetonitrile (Precipitation Reagent).

Sample Preparation (Protein Precipitation)
Aliquot: Transfer 50

L of plasma into a 1.5 mL centrifuge tube.

Spike: Add 200

L of Working IS (Acetonitrile containing Theophylline-13C2d6).

Why: This achieves protein precipitation and IS addition in one step, minimizing pipetting

errors.
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Vortex: Mix vigorously for 30 seconds.

Centrifuge: 10,000

g for 10 minutes at 4°C.

Transfer: Inject 5

L of the clear supernatant directly.

LC-MS/MS Conditions
Parameter Setting

Column

C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 2.1 x 50mm, 1.8

m)

Mobile Phase A
Water + 0.1% Formic Acid + 2mM Ammonium

Acetate

Mobile Phase B Methanol + 0.1% Formic Acid

Gradient 10% B to 90% B over 3.0 min.

Flow Rate 0.4 mL/min

Ionization ESI Positive Mode

Source Temp 350°C

MRM Transitions Table
Analyte Precursor (Q1) Product (Q3)

Collision
Energy (eV)

Dwell Time
(ms)

Theophylline 181.1 124.1 22 50

Theophylline-

13C2d6
189.1 128.1 22 50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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